

10-hydroxywarfarin intramolecular hydrogen bonding

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Compound Focus: 10-Hydroxywarfarin

CAS No.: 83219-99-2

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Structural Features and Thermodynamic Properties

The intramolecular hydrogen bonding in **10-hydroxywarfarin** differs substantially from its parent compound. The table below summarizes the key experimental findings.

| Property | Warfarin | 10-Hydroxywarfarin | Experimental Conditions & Methods |
|-------------------------------|------------|---------------------------------|---|
| Primary Intramolecular H-bond | OH...O [1] | OH...OH...O (double bridge) [1] | Structure Elucidation: Car-Parrinello molecular dynamics simulations confirmed the presence of these bonds at 298 K and 378 K. [1] |
| Experimental pKa | 4.99 [1] | 5.95 [1] | pKa Determination: Experimental and theoretical approaches were used to determine the acid dissociation constant. [1] |

| Property | Warfarin | 10-Hydroxywarfarin | Experimental Conditions & Methods |
|-----------------------------|--------------------------|---|---|
| Thermodynamic Impact | Common single bridge [1] | Lower molecular flexibility; stronger rise in heat capacity and enthalpy upon dissociation. [1] | Thermodynamic Analysis: Enthalpic (ΔH) and entropic (ΔS) contributions to the dissociation free energy (ΔG) were determined. The dissociation entropy for 10-hydroxywarfarin is close to zero due to offsetting effects. [1] |

Experimental Protocols for Key Analyses

Here are the methodologies used in the cited research to obtain the data above.

Thermodynamic and pKa Analysis

This protocol is derived from joint experimental/theoretical studies on acid-base equilibrium [1].

- **Experimental Approach:** Researchers applied combined methods to determine the enthalpic (ΔH) and entropic (ΔS) contributions to the acid dissociation free energy (ΔG).
- **Theoretical Calculations:** **Car-Parrinello molecular dynamics** simulations were performed to visualize and confirm the stability of the intramolecular hydrogen bonds ($\text{OH}\cdots\text{O}$ for warfarin and $\text{OH}\cdots\text{OH}\cdots\text{O}$ for **10-hydroxywarfarin**) at temperatures of 298 K and 378 K.
- **Environmental Impact Study:** The study also involved adding a **surfactant and an aprotic cosolvent**, which was found to alter the enthalpy-entropy relationship and induce an upward pKa shift of up to 1.5 pH units for both molecules. [1]

Investigation of the Reductive Elimination Pathway

This protocol outlines the discovery of a novel metabolic pathway for **10-hydroxywarfarin** [2] [3].

- **Computational Modeling:** The likelihood of reduction at the C11 carbonyl was initially predicted using a **deep neural Rainbow Model**. This model scores atoms from 0 to 1.0, with higher values indicating a greater likelihood of a metabolic reaction.
- **In Vitro Metabolic Studies:** Experimental studies used **human liver cytosol (HLC)** from 150 donors.

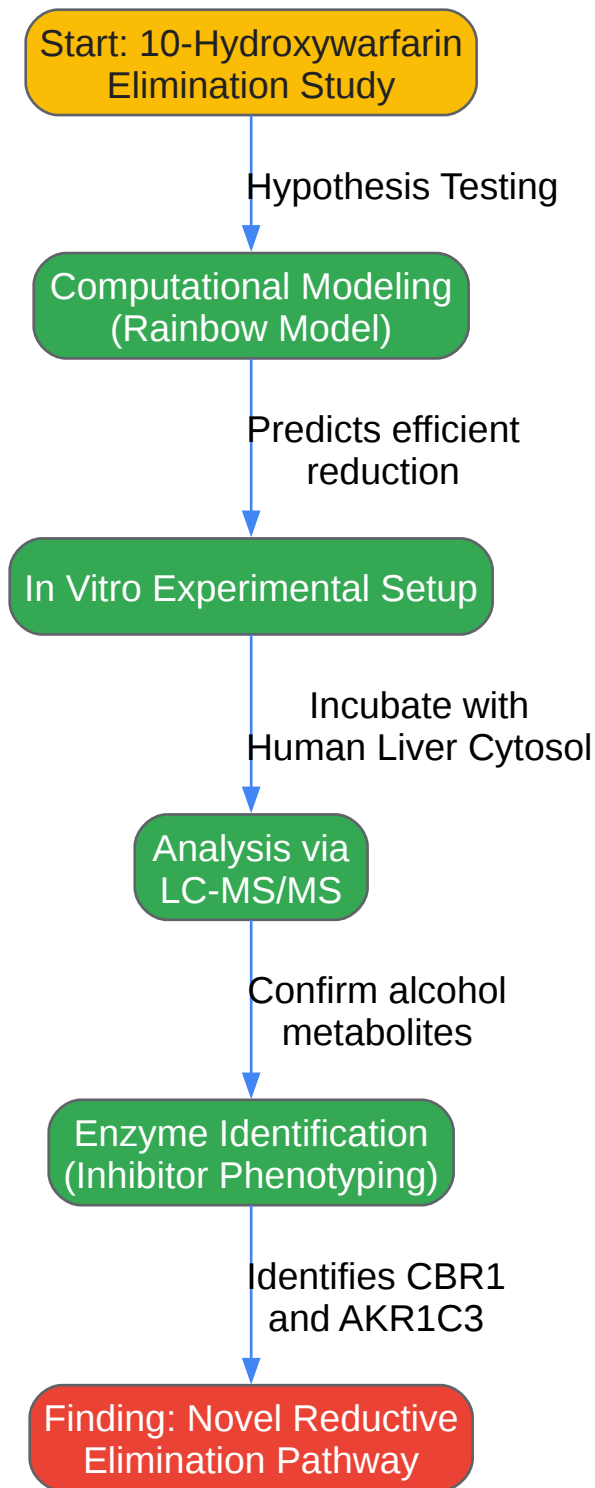
- **Reaction Setup:** rac-**10-hydroxywarfarin** isomers were incubated with HLC in the presence of an **NADPH-regenerating system** to support reductase activity.
- **Metabolite Detection:** The resulting metabolites were analyzed using **liquid chromatography coupled to mass spectrometry (LC-MS/MS)** to confirm the formation of reduced alcohol products.
- **Enzyme Identification: Inhibitor phenotyping** was used to identify the specific reductases involved, pointing to **CBR1** and, to a lesser extent, **AKR1C3** as the primary enzymes responsible. [2] [3]

Biological and Clinical Implications

The unique structure of **10-hydroxywarfarin** has direct consequences for its function and metabolism.

- **Inhibition of CYP2C9:** **10-hydroxywarfarin** is a potent **competitive inhibitor of the CYP2C9 enzyme**, which is responsible for metabolizing the more active S-warfarin. It displays approximately **three-fold higher affinity for CYP2C9 than S-warfarin itself**. This inhibition can limit the metabolic clearance of the active drug, potentially contributing to inter-individual variation in warfarin response. [4]
- **Novel Reductive Elimination:** Unlike other hydroxywarfarin metabolites, **10-hydroxywarfarin** does not undergo glucuronidation. Its primary elimination pathway is now understood to be **reduction by CBR1/AKR1C3 enzymes** in the liver. This pathway is clinically relevant due to **10-hydroxywarfarin's** own anticoagulant activity and its capacity to inhibit S-warfarin metabolism. [2] [3]

The experimental workflow for studying **10-hydroxywarfarin's** reductive elimination pathway is summarized below.



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*Experimental workflow for **10-hydroxywarfarin** reductive elimination.*

Key Limitations and Research Gaps

While the structural role of the double hydrogen bond is established, the available research has some constraints:

- **Isomer Complexity:** Commercial **10-hydroxywarfarin** is typically a mix of isomers due to chiral centers at positions 9 and 10, making it difficult to resolve and study individual isomers separately. [3]
- **Limited Structural Details:** The search results confirm the existence and thermodynamic impact of the OH...OH...O bond but do not provide atom-specific spatial coordinates (bond lengths and angles) for the **10-hydroxywarfarin** structure. [1]

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References

1. Enthalpy–entropy relations in the acid–base equilibrium of ... [pubs.rsc.org]
2. Discovery of Novel Reductive Elimination Pathway for 10 ... [pubmed.ncbi.nlm.nih.gov]
3. Discovery of Novel Reductive Elimination Pathway for 10- ... [pmc.ncbi.nlm.nih.gov]
4. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 ... [pmc.ncbi.nlm.nih.gov]

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